HQK-1004
Description
HQK-1004 is an investigational compound under clinical evaluation for Epstein-Barr virus (EBV)-positive lymphoid malignancies and lymphoproliferative disorders. Its mechanism of action involves synergistic targeting of viral and host pathways, as evidenced by its co-administration with valganciclovir in clinical trials to induce complete or partial therapeutic responses . While structural details of this compound remain proprietary, its pharmacological profile emphasizes antiviral and antitumor activity, positioning it within the broader class of nucleoside analogs and kinase inhibitors.
Properties
Molecular Formula |
C19H27ClN4O5 |
|---|---|
Appearance |
Solid powder |
Synonyms |
HQK1004; HQK 1004; HQK-1004; SCFA HQK1004; SCFA HQK 1004; SCFA HQK-1004; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional and Mechanistic Comparison
*Inferred mechanism based on trial design with valganciclovir .
Research Findings and Challenges
Efficacy in EBV+ Models
- This compound demonstrates EBV DNA load reduction in early-phase trials, paralleling valganciclovir’s CMV suppression but with enhanced lymphoid tissue penetration .
- Atezolizumab lacks direct antiviral activity but shows efficacy in virally associated cancers via immune modulation, highlighting divergent therapeutic strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
